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1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole Documentation Hub

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  • Product: 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole
  • CAS: 47448-66-8

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole

This technical guide provides an in-depth analysis of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole , the -diethyl analog of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine . While Benzydamine (the dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole , the


-diethyl analog of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine .

While Benzydamine (the dimethyl analog) is the clinically established pharmaceutical, the diethyl analog discussed here is a critical structural variant, often utilized as a high-purity reference standard (e.g., Benzydamine Impurity 1 ) in pharmaceutical development to define structure-activity relationships (SAR) and quality control parameters.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a lipophilic modification of the standard benzydamine scaffold. The substitution of ethyl groups for methyl groups on the terminal amine enhances its hydrophobicity, a factor that critically influences its interaction with lipid bilayers—the primary site of its unique mechanism of action.

PropertySpecification
IUPAC Name 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole
Common Designation Benzydamine Diethyl Analog (Impurity 1)
CAS Number 47448-66-8
Molecular Formula

Molecular Weight 337.46 g/mol (Free base)
Basicity (pKa) ~9.2 (Estimated; Weak Base)
Lipophilicity (LogP) > 3.5 (Higher than Benzydamine's ~3.1)
Structural Significance

The molecule consists of three distinct pharmacophores:

  • Indazole Core : Provides the rigid scaffold and UV absorption properties.

  • Benzyl Group (Position 1) : Increases lipophilicity and steric bulk, facilitating membrane insertion.

  • Diethylamino-propoxy Chain (Position 3) : The basic side chain. At physiological pH, this amine is protonated, allowing the molecule to interact with anionic phospholipid heads while the aromatic core buries itself in the hydrophobic tail region.

Mechanism of Action (MOA)

Unlike aspirin-like NSAIDs that target cyclooxygenase (COX) enzymes, 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole acts via a Cytokine-Suppressing & Membrane-Stabilizing mechanism.

Primary Target: Pro-Inflammatory Cytokine Suppression

The compound acts downstream of the receptor level, specifically interfering with the p38 MAPK (Mitogen-Activated Protein Kinase) pathway. It does not inhibit the enzymatic activity of COX-1 or COX-2 directly but suppresses the synthesis of inflammatory mediators.[1]

  • Target : Inhibition of TNF-

    
    , IL-1 
    
    
    
    , and IL-6 production.
  • Mechanism : The indazole core interferes with the signal transduction pathways (likely NF-

    
    B and p38 MAPK) triggered by external stressors (e.g., LPS), preventing the transcription or translation of cytokine mRNA.
    
Secondary Target: Membrane Stabilization (Local Anesthetic Effect)

The diethyl substitution enhances the molecule's ability to partition into lipid bilayers.

  • Insertion : The lipophilic benzyl-indazole core inserts into the cell membrane.

  • Stabilization : The protonated diethylamine group interacts with negatively charged phosphate heads of the membrane lipids.

  • Effect : This rigidifies the membrane, preventing the release of pro-inflammatory granules (degranulation) from neutrophils and mast cells. This also provides a local anesthetic effect by modulating sodium channel conductance (similar to lidocaine).

Selectivity Profile
  • COX-1/COX-2 : Negligible inhibition (spares gastric mucosa).

  • Prostaglandin H Synthase : Weak inhibition.[1]

  • Lysosomes : The compound is lysosomotropic; it accumulates in acidic lysosomes, raising their pH and inhibiting lysosomal enzyme release.

Visualization of Signaling Pathways

The following diagram illustrates the interference of the Indazole scaffold within the inflammatory signaling cascade.

MOA_Pathway Stimulus External Stimulus (LPS / Trauma) Receptor Membrane Receptor (TLR4 / IL-1R) Stimulus->Receptor Signaling Signaling Cascade (p38 MAPK / NF-kB) Receptor->Signaling Transcription Cytokine mRNA Transcription Signaling->Transcription Translation Translation & Release Transcription->Translation Cytokines Pro-Inflammatory Cytokines (TNF-alpha, IL-1beta, IL-6) Translation->Cytokines Indazole 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (Membrane Stabilization & Kinase Interference) Indazole->Receptor STABILIZES MEMBRANE Indazole->Signaling INHIBITS Indazole->Translation SUPPRESSES

Caption: The Indazole analog inhibits the p38 MAPK pathway and stabilizes membranes, blocking cytokine release.

Experimental Protocols for Validation

To validate the activity of the diethyl analog, researchers should employ the following assays, using Benzydamine (dimethyl) as a positive control.

In Vitro Cytokine Suppression Assay

Objective : Quantify the inhibition of TNF-


 release in human PBMCs (Peripheral Blood Mononuclear Cells).

Protocol :

  • Isolation : Isolate PBMCs from healthy donor blood using density gradient centrifugation (Ficoll-Paque).

  • Culture : Resuspend cells (

    
     cells/mL) in RPMI-1640 medium supplemented with 10% FBS.
    
  • Treatment :

    • Pre-incubate cells with the Diethyl Analog (10, 30, 100

      
      M) for 1 hour.
      
    • Include Benzydamine HCl (same concentrations) as a reference standard.

    • Include Vehicle Control (0.1% DMSO).

  • Stimulation : Add Lipopolysaccharide (LPS) (1

    
    g/mL) to induce cytokine production. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Analysis : Harvest supernatant. Quantify TNF-

    
     using a commercial ELISA kit.
    
  • Validation Criteria : The compound should show a dose-dependent reduction in TNF-

    
     with an 
    
    
    
    comparable to or slightly lower than Benzydamine (due to higher lipophilicity).
Erythrocyte Membrane Stabilization Assay

Objective : Assess the "Membrane Stabilizing Activity" (MSA) directly.

Protocol :

  • Preparation : Prepare a 10% suspension of fresh RBCs in phosphate-buffered saline (PBS).

  • Hypotonic Stress :

    • Mix 0.5 mL of RBC suspension with 2 mL of hypotonic saline (0.5% NaCl) to induce lysis.

    • Add 1 mL of Diethyl Analog solution (various concentrations).

  • Incubation : Incubate at 56°C for 30 minutes (heat-induced lysis) or room temperature (hypotonic lysis).

  • Measurement : Centrifuge at 3000 rpm for 10 minutes. Measure absorbance of the supernatant at 560 nm (Hemoglobin release).

  • Calculation :

    
    
    

Pharmacology & Structure-Activity Relationship (SAR)

The diethyl analog exhibits distinct pharmacological kinetics compared to the dimethyl parent:

ParameterBenzydamine (Dimethyl)Diethyl AnalogImpact of Change
N-Dealkylation Rapid (forms monomethyl)SlowerThe ethyl group is sterically bulkier, potentially slowing metabolic breakdown by CYP450 enzymes.
Tissue Retention ModerateHighIncreased lipophilicity leads to higher retention in lipid-rich tissues (mucosa, CNS).
Potency StandardPotentially HigherStronger hydrophobic interaction with the lipid bilayer may enhance local anesthetic potency.
Synthesis Pathway (Brief)

The synthesis of the diethyl analog follows the standard benzydamine route but utilizes a different alkylating agent:

  • Starting Material : 1-Benzyl-1,2-dihydro-3H-indazol-3-one.

  • Reagent : 3-Chloro-N,N-diethyl propan-1-amine (instead of dimethyl).

  • Conditions : Sodium methoxide in toluene/xylene, reflux.

  • Purification : Crystallization as the Hydrochloride salt.

References

  • PubChem . (2025).[2][3] Benzydamine Structure and Analogues. National Library of Medicine.[3] Retrieved from [Link][3]

  • Sironi, M., et al. (2000). Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine. Cytokine.[1][4][5] Retrieved from [Link]

  • Quane, P. A., et al. (1998). Benzydamine: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.) . (2024). Benzydamine Hydrochloride: Impurity A (Diethyl Analog). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Design for In Vitro Characterization of Benzydamine (1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole)

Introduction & Molecule Profile[1][2][3][4] 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole , commonly known as Benzydamine , is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole , commonly known as Benzydamine , is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2] Unlike traditional NSAIDs (e.g., ibuprofen, aspirin), Benzydamine acts via a unique mechanism: it is a weak inhibitor of cyclooxygenase (COX) but a potent inhibitor of pro-inflammatory cytokines (TNF-α, IL-1β) and the p38 MAPK signaling pathway.

This guide provides a standardized framework for researchers to evaluate Benzydamine in in vitro models, focusing on establishing a therapeutic window and validating its specific mechanism of action.

Compound Properties & Handling
ParameterSpecification
CAS Number 132-69-4 (HCl salt)
Molecular Weight 345.87 g/mol (HCl salt)
Solubility DMSO (≥ 25 mg/mL), Ethanol (≥ 50 mg/mL), Water (Soluble)
Storage -20°C (Solid), -80°C (Stock Solutions)
Stock Preparation Dissolve in 100% DMSO to create a 100 mM stock. Aliquot and freeze. Avoid repeated freeze-thaw cycles.
Vehicle Control Final DMSO concentration in culture media must be < 0.1% (v/v) to avoid solvent toxicity.

Experimental Strategy & Workflow

The following workflow ensures that observed effects are pharmacological and not artifacts of cytotoxicity.

ExperimentalWorkflow Prep Compound Prep (100 mM Stock in DMSO) Viability Step 1: Safety Profiling (MTT/CCK-8 Assay) Determine Non-Toxic Range Prep->Viability Dilute Efficacy Step 2: Efficacy Model (LPS-Induced Inflammation) Measure Cytokine Release Viability->Efficacy Select Sub-Toxic Dose (e.g., 10 - 100 µM) Mechanism Step 3: Mechanistic Validation (Western Blot/PCR) Target: p38 MAPK / NF-κB Efficacy->Mechanism Confirm Pathway

Figure 1: Sequential experimental workflow ensuring dose selection is grounded in viability data.

Protocol A: Cytotoxicity Profiling (Therapeutic Window)

Before assessing efficacy, you must define the IC50 for cell death. Benzydamine exhibits membrane-stabilizing effects at high concentrations, which can be cytotoxic.

Target Cells: Human Gingival Fibroblasts (HGF), THP-1 Monocytes, or PBMCs. Assay Type: MTT or CCK-8 (WST-8).

Step-by-Step Methodology:
  • Seeding: Seed cells in 96-well plates (e.g.,

    
     cells/well) in complete media. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing Benzydamine at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 µM).

    • Control: Vehicle control (0.1% DMSO).

    • Blank: Media without cells.

  • Incubation: Incubate for 24 hours.

  • Dye Addition:

    • MTT: Add 10 µL of 5 mg/mL MTT solution. Incubate 4 hours. Solubilize formazan crystals with DMSO.

    • CCK-8: Add 10 µL CCK-8 reagent. Incubate 1–4 hours.

  • Measurement: Read absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Acceptance Criteria: Select concentrations where viability is >90% for subsequent efficacy studies (typically

      
       µM).
      

Protocol B: Anti-Inflammatory Efficacy (Cytokine Suppression)

This is the core assay for Benzydamine. The drug acts by suppressing the synthesis of TNF-α and IL-1β in response to inflammatory triggers like Lipopolysaccharide (LPS).[3]

Model: THP-1 cells (differentiated with PMA) or Primary Human Monocytes. Inducer: LPS (from E. coli O111:B4).

Step-by-Step Methodology:
  • Differentiation (If using THP-1): Treat THP-1 cells with 100 nM PMA for 48 hours to induce macrophage-like phenotype. Wash and rest for 24 hours.

  • Pre-Treatment (Critical): Treat cells with Benzydamine (selected non-toxic doses, e.g., 25, 50, 100 µM) for 1 hour prior to stimulation.

    • Rationale: Benzydamine modulates intracellular signaling (p38 MAPK); pre-incubation ensures the pathway is dampened before the inflammatory insult.

  • Stimulation: Add LPS (final concentration 1 µg/mL) directly to the wells without removing the Benzydamine.

  • Incubation: Incubate for:

    • 6–8 hours: For mRNA analysis (RT-qPCR).

    • 24 hours: For protein secretion (ELISA).

  • Sample Collection:

    • Collect supernatant and centrifuge (

      
      , 5 min) to remove debris. Store at -80°C for ELISA.
      
    • Lyse cells for RNA extraction or Western Blot.

  • Endpoints:

    • Primary: TNF-α and IL-1β (ELISA).[4][5][6]

    • Secondary: IL-6, IL-8, MCP-1.[1]

Protocol C: Mechanistic Validation (Signaling Pathways)

Benzydamine distinguishes itself from NSAIDs by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][7]

Mechanism Visualization

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK p38 MAPK / ERK TLR4->MAPK NFkB NF-κB Translocation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription Benz Benzydamine Benz->MAPK INHIBITS Benz->Cytokines REDUCES RELEASE

Figure 2: Benzydamine targets the p38 MAPK pathway, downstream of TLR4, preventing cytokine transcription.[7]

Western Blot Protocol:
  • Setup: Seed

    
     cells in 6-well plates.
    
  • Treatment: Pre-treat with Benzydamine (50 µM) for 1 hour.

  • Acute Stimulation: Add LPS (1 µg/mL) for short durations (15, 30, 60 min). Phosphorylation events are rapid.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Detection:

    • Target: Phospho-p38 MAPK (Thr180/Tyr182) and Total p38 MAPK.

    • Target: Phospho-ERK1/2 and Total ERK1/2.

  • Expected Result: Benzydamine treatment should reduce the ratio of p-p38/Total-p38 compared to the LPS-only control.

Data Analysis & Statistics

Present your data using the following structure to ensure comparability.

Table 1: Expected Data Summary Format

GroupConcentration (µM)Cell Viability (%)TNF-α (pg/mL)Inhibition (%)
Control 0 (Vehicle)100 ± 2.145 ± 5.2-
LPS Only 0 (Vehicle)98 ± 3.41250 ± 85.00%
Benzydamine 2597 ± 2.8850 ± 40.1~32%
Benzydamine 5095 ± 4.1450 ± 35.5~64%
Benzydamine 10088 ± 5.0200 ± 20.2~84%

Statistical Method:

  • Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple treatment groups against the LPS control.

  • Significance threshold:

    
    .
    
  • Calculate IC50 values using non-linear regression (log(inhibitor) vs. response).

References

  • Sironi, M., et al. (2000). "Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells."[8] International Journal of Clinical and Laboratory Research.

  • Sironi, M., et al. (2003). "Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists."[9] British Journal of Pharmacology.[9]

  • Quane, P.A., et al. (1998). "Pharmacology of benzydamine." Annali di Stomatologia.

  • Riboldi, E., et al. (2003). "Benzydamine inhibits the release of proinflammatory cytokines in human mononuclear cells."[3][7][8] Clinical Drug Investigation.

  • ChemicalBook. (2023).[7] "Benzydamine Hydrochloride Properties and Solubility."[10][11][12]

Sources

Application

Application Note: In Vivo Pharmacological Characterization of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole

Executive Summary & Scientific Rationale 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (hereafter referred to as BDP-Indazole ) is the diethyl-amino structural analog of the established non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (hereafter referred to as BDP-Indazole ) is the diethyl-amino structural analog of the established non-steroidal anti-inflammatory drug (NSAID) Benzydamine . While Benzydamine contains a dimethylamino moiety, BDP-Indazole features a diethylamino group, increasing its lipophilicity (LogP) and potentially altering its pharmacokinetic profile, blood-brain barrier (BBB) permeability, and receptor binding affinity.

This guide provides a rigorous framework for conducting in vivo experiments with BDP-Indazole. Unlike classic COX inhibitors, indazole derivatives often function via cytokine suppression (TNF-


, IL-1

) and membrane stabilization . Researchers must therefore utilize protocols that capture these specific pleiotropic effects rather than relying solely on prostaglandin-dependent models.
Key Mechanistic Hypothesis
  • Primary Target: Inhibition of pro-inflammatory cytokine release (TNF-

    
    , IL-1
    
    
    
    , IL-6).
  • Secondary Target: Membrane stabilization and inhibition of leukocyte degranulation.

  • Differentiation: The diethyl substitution likely enhances tissue penetration compared to the methylated parent compound, requiring careful dose titration.

Chemical Profile & Formulation Strategy

BDP-Indazole is often supplied as a viscous yellowish liquid (free base) or a crystalline solid (if salt). Successful in vivo delivery requires conversion to a water-soluble form or a stable emulsion.

Physicochemical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 337.47 g/mol
Solubility (Free Base) Insoluble in water; Soluble in DMSO, Ethanol, Chloroform.
Solubility (HCl Salt) Soluble in water/saline (up to ~50 mg/mL).
Storage -20°C (desiccated); protect from light.
Vehicle Formulation Protocol

Objective: Create a 5 mg/mL solution for Intraperitoneal (I.P.) or Oral (P.O.) administration.

Option A: Acid-Salt Conversion (Preferred for bioavailability)

  • Dissolve 50 mg of BDP-Indazole (free base) in 0.5 mL of 0.1 M Acetic Acid or equimolar HCl.

  • Vortex until clear.

  • Dilute to 10 mL with sterile 0.9% Saline.

  • Adjust pH to 5.5–6.5 using dilute NaOH. Note: High pH may precipitate the free base.

  • Filter sterilize (0.22

    
    m).
    

Option B: Co-Solvent System (For high doses)

  • Dissolve compound in 5% DMSO + 5% Ethanol .

  • Slowly add 40% PEG-400 .

  • Bring to volume with 50% Saline .

  • Warning: DMSO can cause local irritation in I.P. injection; use Option A if possible.

Experimental Workflows

Workflow 1: Maximum Tolerated Dose (MTD) & Acute Toxicity

Before efficacy testing, the therapeutic window must be established. The diethyl group may increase CNS toxicity compared to Benzydamine.

Subjects: CD-1 Mice (n=3 per dose group), Male/Female balanced. Route: I.P. or P.O.

Protocol Steps:

  • Dose Escalation: Administer single bolus doses: 10, 30, 100, and 300 mg/kg.

  • Observation: Monitor continuously for 4 hours post-dose.

    • Signs to watch: Sedation, ataxia (indicating CNS penetration), respiratory depression, straub tail.

  • Endpoint: Survival at 24 hours and weight change at 48 hours.

  • Decision Gate: Select the highest dose with <10% weight loss and no severe neurological signs as the High Dose for efficacy studies.

Workflow 2: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This model validates the compound's ability to inhibit the acute phase of inflammation (histamine/serotonin phase and prostaglandin/cytokine phase).

Subjects: Wistar Rats (180–220g), n=6 per group. Groups:

  • Vehicle Control (Saline/DMSO).

  • Positive Control (Indomethacin 10 mg/kg or Benzydamine 30 mg/kg).

  • BDP-Indazole Low Dose (e.g., 10 mg/kg).

  • BDP-Indazole High Dose (e.g., 50 mg/kg).

Step-by-Step Protocol:

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Pre-treatment: Administer BDP-Indazole (I.P. or P.O.) 30 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan  in saline into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Analysis: Calculate % Inhibition:

    
    
    
Workflow 3: Pharmacokinetics (LC-MS/MS)

To confirm if the diethyl analog is metabolized back to Benzydamine or follows a unique clearance path.

Sampling:

  • Timepoints: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Matrix: Plasma (EDTA) and Brain tissue (at 1h and 4h to assess BBB penetration).

Bioanalytical Setup:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Transition: Monitor parent mass [M+H]+ 338.2

    
     fragment ions (likely 132.1 for the benzyl-indazole core).
    

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling pathway modulation by BDP-Indazole, highlighting its dual action on cytokine suppression and membrane stabilization, distinct from pure COX inhibitors.

Indazole_Mechanism Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates NFkB NF-κB Pathway Stimulus->NFkB Signaling PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGE2 Prostaglandin E2 (Pain/Edema) COX->PGE2 Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines Transcription BDP BDP-Indazole (Compound) BDP->Membrane Stabilization (Inhibits Degranulation) BDP->COX Weak/No Direct Inhibition BDP->NFkB Inhibits Activation BDP->Cytokines Suppresses Release

Caption: BDP-Indazole Mechanism of Action. Unlike classic NSAIDs that primarily block COX, indazoles stabilize membranes and suppress cytokine production.

Data Interpretation & Expected Results

When analyzing data from the protocols above, look for the following patterns to validate the compound's activity:

ParameterExpected Outcome (Indazole-like Activity)Interpretation
Paw Edema (1-2 hr) Moderate Inhibition (~30-40%)Suggests inhibition of amine release (histamine/serotonin).
Paw Edema (3-5 hr) Strong Inhibition (>60%)Confirms anti-cytokine/prostaglandin efficacy.
Gastric Ulceration Low / NegligibleKey Differentiator: Indazoles are generally less gastro-toxic than Aspirin/Indomethacin.
Sedation Possible at high dosesDue to the diethyl group enhancing BBB penetration; monitor locomotor activity.

References

  • British Pharmacopoeia Commission. (2023). 1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole Reference Standard (Cat.[1][2][3][4] No. 611). British Pharmacopoeia.[3] Link

  • LGC Standards. (2023). Benzydamine Impurity 1: Chemical Structure and Properties. LGC Standards. Link

  • Quattrini, M., et al. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Biomedicines, 11(4), 1139. Link

  • Sironi, M., et al. (2000). Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human monocytes. International Journal of Tissue Reactions, 22(1), 7-13. Link

  • Müller-Peddinghaus, R. (1987). New pharmacological and biochemical findings on the mechanism of action of the non-steroidal anti-inflammatory drug benzydamine. Arzneimittelforschung, 37(5A), 635-645. Link

Sources

Method

analytical methods for quantification of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole in tissues

Introduction & Scientific Context Benzydamine is a locally acting non-steroidal anti-inflammatory drug (NSAID) with distinct anesthetic and analgesic properties.[1][2] Unlike traditional NSAIDs that primarily inhibit cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Benzydamine is a locally acting non-steroidal anti-inflammatory drug (NSAID) with distinct anesthetic and analgesic properties.[1][2] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX), benzydamine stabilizes cell membranes and inhibits the synthesis of pro-inflammatory cytokines (TNF-α).

The Analytical Challenge: While plasma pharmacokinetics (PK) are well-documented, quantifying benzydamine in tissues presents unique challenges. The drug is lipophilic (LogP ~4.3) and a weak base (pKa ~9.3), leading to significant non-specific binding in lipid-rich tissue matrices. Furthermore, its local mechanism of action often requires quantifying high concentrations in target tissues (e.g., oral mucosa) versus trace levels in systemic tissues, requiring a method with a wide dynamic range and exceptional cleanup to remove phospholipids that cause matrix effects.

This guide details a robust Mixed-Mode Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS , designed to eliminate matrix interferences and ensure high reproducibility.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful extraction.

PropertyValueAnalytical Implication
Molecular Weight 309.41 g/mol Monoisotopic mass for MS precursor selection.
pKa ~9.3 (Basic)Ionized (+ charge) at neutral/acidic pH. Ideal for Cation Exchange (MCX) SPE.
LogP ~4.3 (Lipophilic)High affinity for lipids. Requires aggressive organic washes during extraction.
Solubility High in organic solventsCompatible with LLE (Ethyl Acetate) or SPE elution.

Strategic Choice: Why Mixed-Mode Cation Exchange (MCX)? For tissue analysis, Protein Precipitation (PPT) is insufficient due to high phospholipid carryover. Liquid-Liquid Extraction (LLE) is viable but often consumes large solvent volumes and lacks automation potential. MCX SPE utilizes a dual retention mechanism:

  • Reverse Phase: Retains the hydrophobic backbone.

  • Cation Exchange: Electrostatically binds the positively charged amine at acidic pH. Result: This allows the use of 100% organic solvent (Methanol) during the wash step to strip lipids while the analyte remains locked by charge, yielding the cleanest possible extract.

Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Standards: Benzydamine HCl (Reference Standard), Benzydamine-d6 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Homogenization: Pre-filled bead tubes (Zirconium oxide beads).

Tissue Homogenization

Rationale: Mechanical disruption in a controlled buffer is critical to release intracellular drug without degrading it.

  • Weighing: Accurately weigh 50–100 mg of wet tissue into a bead-beating tube.

  • Buffer Addition: Add PBS (pH 7.4) at a 1:4 ratio (w/v) (e.g., 100 mg tissue + 400 µL PBS).

    • Note: Do not use organic solvent yet; we need the drug to be in an aqueous environment to bind to the SPE phase.

  • Disruption: Homogenize at 6,000 rpm for 30–60 seconds (2 cycles) until a uniform suspension is achieved.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

Sample Extraction (MCX SPE Protocol)

Rationale: This workflow exploits the pKa (9.3) to lock the analyte during cleaning and release it during elution.

  • Pre-treatment: Dilute 200 µL of supernatant with 200 µL of 2% Formic Acid in water .

    • Mechanism:[3][4][5] Acidifies sample (pH ~2-3) to ensure Benzydamine is fully protonated (

      
      ).
      
    • Internal Standard: Add 20 µL of Benzydamine-d6 working solution (e.g., 100 ng/mL).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid .

    • Removes: Proteins, salts, and hydrophilic interferences.

  • Wash 2 (Organic - Critical): 1 mL 100% Methanol .

    • Removes: Neutral lipids, phospholipids, and hydrophobic interferences.

    • Why it works: Since Benzydamine is charged (

      
      ) and bound to the sulfonate groups of the sorbent, it is not  eluted by methanol.
      
  • Elution: 2 x 400 µL 5% NH4OH in Methanol .

    • Mechanism:[3][4][5] High pH neutralizes the amine (

      
      ), breaking the electrostatic bond. The organic solvent disrupts the hydrophobic interaction, releasing the drug.
      
  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (80:20).

Instrumental Analysis (LC-MS/MS)[4][8][9][10][11]

Chromatographic Conditions[3][4][9][11]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[6][7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.00 10 Initial Hold
0.50 10 Loading
3.00 90 Elution
4.00 90 Wash
4.10 10 Re-equilibration

| 5.50 | 10 | End |

Mass Spectrometry Parameters[3][4][9][11][12][13]
  • Source: Electrospray Ionization (ESI), Positive Mode.[6]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Type CE (eV) Structural Origin
Benzydamine 310.2 112.1 Quantifier 25 Diethylamino-propyl chain cleavage
310.2 91.1 Qualifier 40 Benzyl/Tropylium ion

| Benzydamine-d6 | 316.2 | 118.1 | Quantifier | 25 | Deuterated side chain |

Method Validation & Quality Assurance

To ensure "Trustworthiness," the following parameters must be validated:

  • Linearity: 0.5 ng/g to 1000 ng/g (weighted 1/x² regression).

  • Recovery: Compare peak area of extracted spiked tissue vs. post-extraction spiked blank. Target: >85%.

  • Matrix Effect (ME):

    
    
    
    • Acceptance: ±15%. If ME is high (suppression), dilute the extract or reduce injection volume.

  • Stability: Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Visualization of Workflow

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the extraction method based on tissue type.

Benzydamine_Workflow Start Start: Tissue Sample Homo Homogenization (PBS pH 7.4) Start->Homo Decision Lipid Content? Homo->Decision HighLipid High Lipid (Brain, Liver, Adipose) Decision->HighLipid High LowLipid Low Lipid (Muscle, Mucosa) Decision->LowLipid Low MCX MCX SPE (Mixed Mode) Wash: 100% MeOH HighLipid->MCX Recommended for Cleanup LLE LLE (Ethyl Acetate) pH 10 LowLipid->LLE Cost Effective LowLipid->MCX Highest Precision Analysis LC-MS/MS Analysis (ESI+ MRM 310.2 -> 112.1) LLE->Analysis MCX->Analysis

Caption: Decision matrix for selecting extraction protocols based on tissue lipid content to minimize matrix effects.

MCX Extraction Mechanism

The specific chemical interactions during the SPE process.

SPE_Mechanism Load 1. LOAD (pH 2) Benzydamine (BH+) binds to Sorbent (SO3-) Wash1 2. WASH (Aq Acid) Removes Proteins/Salts Load->Wash1 Wash2 3. WASH (100% MeOH) Removes Lipids (BH+ stays bound) Wash1->Wash2 Elute 4. ELUTE (5% NH4OH) Neutralizes BH+ -> B Releases drug Wash2->Elute

Caption: Step-by-step chemical mechanism of Mixed-Mode Cation Exchange (MCX) for Benzydamine purification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete elutionEnsure Elution solvent is fresh (NH4OH is volatile). Increase NH4OH to 5%.
High Backpressure Tissue debris cloggingIncrease centrifugation speed (>14k g) or filter supernatant (0.2 µm) before SPE.
Signal Suppression PhospholipidsIf using LLE, switch to MCX SPE. If using MCX, increase the volume of the Methanol wash step.
Peak Tailing Secondary interactionsAdd 5mM Ammonium Formate to the LC mobile phase to mask free silanols on the column.

References

  • PubChem. (n.d.).[8] Benzydamine Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • DrugBank. (n.d.). Benzydamine: Pharmacology and Pharmacokinetics. Retrieved October 24, 2023, from [Link]

  • European Medicines Agency (EMA). (2015). Assessment report: Benzydamine. Retrieved October 24, 2023, from [Link]

  • Baldwin, P., et al. (2010). Benzydamine: A Review of its Clinical Pharmacology. Journal of Clinical Pharmacy. (Contextual grounding for PK properties).
  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Drugs by LC-MS/MS. Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole

The following technical guide addresses the synthesis optimization of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (the diethyl analog of Benzydamine). While the literature frequently discusses the dimethyl homolog (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (the diethyl analog of Benzydamine).

While the literature frequently discusses the dimethyl homolog (Benzydamine), the chemical behavior, yield bottlenecks, and impurity profiles are nearly identical. This guide focuses on the critical O-alkylation step, which is the primary determinant of yield and purity.

Ticket Subject: Improving Synthesis Yield of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole hinges on the nucleophilic substitution between 1-benzyl-1H-indazol-3-ol (1) and 3-chloro-N,N-diethylpropan-1-amine (2) .

The Problem: The starting material (1) exists in a tautomeric equilibrium between the enol (3-hydroxy) and the ketone (3-indazolone). The anion generated is an ambident nucleophile , capable of reacting at:

  • Oxygen (O-Alkylation): Yields the desired product (Ether).

  • Nitrogen-2 (N-Alkylation): Yields the thermodynamic byproduct (1-benzyl-2-alkyl-indazolin-3-one).

The Solution: Yield improvement requires suppressing the N-alkylation pathway through strict control of the counter-ion , solvent polarity , and temperature .

Module 1: The Critical Reaction (O-Alkylation Protocol)

User Question:

"My reaction yield is stuck at 40-50%, and I see a large spot on TLC that isn't my product. How do I shift the selectivity?"

Technical Diagnosis:

You are likely observing the formation of the N2-alkylated byproduct . This occurs when the reaction conditions favor the "soft" nucleophilic center (Nitrogen) over the "hard" center (Oxygen), or when the transition state allows for N-attack.

Optimized Protocol (Phase Transfer Catalysis Method)

This method is superior to the traditional NaH/DMF route for this specific substrate because it minimizes water sensitivity and stabilizes the O-nucleophile.

Reagents:

  • Substrate: 1-benzyl-1H-indazol-3-ol[]

  • Alkylating Agent: 3-chloro-N,N-diethylpropan-1-amine hydrochloride (converted to free base in situ or pre-freed)

  • Solvent: Toluene (primary)

  • Base: NaOH (50% aq. solution) or solid KOH

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using solid KOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-benzyl-1H-indazol-3-ol (1.0 eq) in Toluene (10 volumes).

  • Base Addition: Add 50% NaOH solution (3.0 eq). The mixture will be biphasic.

  • Catalyst: Add TBAB (0.05 eq).

  • Alkylating Agent: Add 3-chloro-N,N-diethylpropan-1-amine (1.2 eq) dropwise.

    • Note: If using the HCl salt of the amine, increase base to 4.0 eq to neutralize the salt in situ.

  • Reflux: Heat to vigorous reflux (110°C). The phase transfer catalyst shuttles the phenoxide anion into the organic phase as a "naked" anion, highly reactive at the Oxygen.

  • Monitoring: Monitor by HPLC/TLC. The N-alkyl impurity usually runs lower (more polar) than the O-alkyl ether.

  • Termination: Cool to RT, separate phases. Wash organic layer with water (2x) and brine (1x).

Why This Works (Mechanism)

In homogeneous polar aprotic solvents (like DMF), the N2 position is often more accessible. By using a biphasic system (Toluene/Water) with a bulky counter-ion (


), we shield the Nitrogen and expose the Oxygen, significantly favoring the O-alkylation  pathway (Williamson Ether Synthesis logic).

Module 2: Impurity Management & Troubleshooting

User Question:

"I have a persistent impurity at RRT 0.85 relative to the main peak. What is it?"

Identification Guide
Impurity TypeStructure/OriginCauseRemoval Strategy
Impurity A Unreacted 1-benzyl-1H-indazol-3-olIncomplete reaction; Base degradation.Wash organic layer with 1M NaOH during workup (Starting material is acidic).
Impurity B N-Alkylated Isomer (1-benzyl-2-(3-diethylaminopropyl)indazolin-3-one)Thermodynamic byproduct; High temp in polar solvents.Difficult to remove. Requires column chromatography or selective crystallization of the HCl salt.
Impurity C Hydrolysis product of alkyl halideMoisture in solvent (if not using PTC).Ensure reagents are dry; Use excess alkyl halide (1.2 - 1.5 eq).
Visualizing the Selectivity Pathway

The following diagram illustrates the bifurcation point that determines your yield.

ReactionPathway SM 1-Benzyl-1H-indazol-3-ol (Starting Material) Anion Ambident Anion (Resonance Hybrid) SM->Anion Base (NaOH/NaOMe) Product TARGET PRODUCT O-Alkylated Ether (Kinetic/Hard Nucleophile) Anion->Product Path A: Toluene/PTC (Favored) Byproduct IMPURITY B N-Alkylated Indazolone (Thermodynamic/Soft Nucleophile) Anion->Byproduct Path B: DMF/High Temp (Avoid)

Caption: Reaction pathway showing the competition between the desired O-alkylation (Green) and the undesired N-alkylation (Red).

Module 3: Purification & Salt Formation

User Question:

"My product is a viscous yellow oil that refuses to crystallize. How do I get a solid?"

Technical Solution:

The free base of the diethyl analog is typically an oil or a low-melting solid. For pharmaceutical stability and ease of handling, you must convert it to the Hydrochloride (HCl) salt .

Crystallization Protocol
  • Isolation: Evaporate the Toluene from Module 1 to obtain the crude free base oil.

  • Solvent Swap: Dissolve the oil in Isopropanol (IPA) (5 volumes).

  • Acidification:

    • Option A (Gas): Bubble dry HCl gas into the solution at 0-5°C until pH < 2.

    • Option B (Solution): Add HCl in Isopropanol (5-6N) dropwise with stirring.

  • Precipitation: The salt may precipitate immediately. If not, add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until cloudy.

  • Aging: Stir at 0°C for 2-4 hours.

  • Filtration: Filter the white solid.

  • Recrystallization: If Impurity B (N-alkyl) is present >1%, recrystallize from Ethanol/Acetone . The N-alkyl isomer is more soluble in acetone and will remain in the mother liquor.

WorkupFlow Crude Crude Reaction Mixture (Toluene Phase) Wash Wash: 1M NaOH (Removes Unreacted SM) Crude->Wash Dry Dry & Evaporate (Yields Free Base Oil) Wash->Dry Salt Salt Formation (IPA + HCl) Dry->Salt Cryst Crystallization (Anti-solvent: MTBE) Salt->Cryst

Caption: Purification workflow to convert crude oil into high-purity HCl salt.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Potassium Carbonate (


) in Acetone? 
A:  You can, but the yield is often lower (30-40%) due to the "soft" nature of the potassium cation in acetone, which can encourage N-alkylation. The Toluene/NaOH/PTC method is more robust for this specific ether linkage.

Q: My product turned pink/red upon storage. A: This indicates the formation of N-Oxides on the diethylamino side chain. This amine is sensitive to oxidation.[2] Store the HCl salt under Argon/Nitrogen and protect from light.

Q: I am using the tosylate of the alcohol instead of the chloro-amine. Is that better? A: Yes. The tosylate (3-(diethylamino)propyl 4-methylbenzenesulfonate) is a better leaving group than chloride. It allows the reaction to proceed at lower temperatures (60-80°C), which kinetically favors O-alkylation over N-alkylation.

References

  • Palazzo, G. (1967). 1-Substituted 3-dialkylaminoalkoxy-indazoles and 1-substituted 3-hydroxyindazoles.[3] U.S. Patent 3,318,905.[4][5][6] Link

    • Core reference for the synthesis of the Benzydamine class.
  • Palazzo, G., Corsi, G., Baiocchi, L., & Silvestrini, B. (1966). Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry, 9(1), 38-41. Link

    • Establishes the structure-activity rel
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[7] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Link

    • Provides mechanistic insight into the N vs O selectivity challenges in indazole chemistry.

Sources

Optimization

methods to prevent degradation of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole during storage

Technical Support Center: Stability & Storage of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole Executive Technical Overview 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (a close structural analog of Benzydamine )...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole

Executive Technical Overview

1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (a close structural analog of Benzydamine ) is a research compound characterized by an indazole core ether-linked to a tertiary diethylamine tail. While the indazole scaffold provides aromatic stability, the molecule possesses specific "hotspots" of reactivity that demand rigorous storage protocols.

The Three Pillars of Instability:

  • N-Oxidation: The tertiary diethylamine nitrogen is electron-rich and prone to oxidative attack by atmospheric oxygen, leading to the formation of the N-oxide derivative.

  • Photo-Labile Indazole Core: The 1H-indazole system absorbs UV radiation strongly. Excitation can lead to ring-opening reactions or radical formation, resulting in complex degradation mixtures.

  • Ether Hydrolysis (Acid-Catalyzed): While relatively stable in neutral/alkaline conditions, the ether linkage at position 3 is susceptible to cleavage in acidic, aqueous environments, releasing 1-benzyl-1H-indazol-3-ol.

Critical Degradation Pathways (Visualized)

To understand why we recommend specific storage conditions, you must visualize the molecular failures.

DegradationPathways Compound 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (Active API) NOxide N-Oxide Impurity (Major Oxidative Product) Compound->NOxide Atmospheric O2 (Slow, accelerated by heat) Cleavage 1-Benzyl-1H-indazol-3-ol (Hydrolysis Product) Compound->Cleavage H+ / H2O (Acidic Moisture) PhotoProducts Complex Photodegradants (Ring Opening/Radicals) Compound->PhotoProducts UV Light (<320 nm)

Figure 1: Mechanistic degradation pathways. The N-oxide formation is the most common storage failure mode.

Storage & Handling SOPs

Standard Operating Procedure (SOP-STG-044):

ParameterRequirementScientific Rationale
Temperature +2°C to +8°C (Refrigerated)Reduces the kinetic rate of N-oxidation and thermal decomposition.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the formation of the N-oxide impurity.
Container Amber Glass Vial (Class I)Blocks UV radiation (290–450 nm) that excites the indazole ring.
Closure PTFE-lined Screw Cap PTFE (Teflon) is chemically inert and prevents leaching of plasticizers into the lipophilic free base.
Desiccation Required (if Salt form)The HCl salt is hygroscopic; moisture uptake accelerates hydrolysis.
Storage Decision Workflow

StorageWorkflow Start Received Compound FormCheck Is it a Solid (Salt) or Liquid (Free Base)? Start->FormCheck Liquid Liquid/Oil (Free Base) FormCheck->Liquid Liquid Solid Solid (HCl/Formate Salt) FormCheck->Solid Solid ActionLiquid 1. Purge headspace with Argon. 2. Seal with Parafilm. 3. Store Upright at 4°C. Liquid->ActionLiquid ActionSolid 1. Place vial in secondary jar with Desiccant. 2. Purge jar with Argon. 3. Store at 4°C. Solid->ActionSolid LongTerm Long Term Storage (>6 Months)? ActionLiquid->LongTerm ActionSolid->LongTerm Freeze Move to -20°C (Allow to warm to RT before opening) LongTerm->Freeze Yes

Figure 2: Decision tree for optimal storage based on physical form and duration.

Troubleshooting Guide (Q&A)

Q1: My compound has turned from a clear oil/white solid to a yellow color. Is it still usable?

  • Diagnosis: Yellowing is the hallmark of photo-oxidation or N-oxide formation . The indazole ring acts as a chromophore; when oxidized, the conjugation system changes, shifting absorption into the visible spectrum (yellow).

  • Action:

    • Perform HPLC analysis.[1][2][3] If purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients. It may be usable for non-critical qualitative assays.

    • For quantitative binding assays (Ki/IC50), do not use . The N-oxide metabolite often has significantly different binding affinity than the parent drug.

Q2: I see a new peak at RRT ~0.8 (Relative Retention Time) on my HPLC. What is it?

  • Diagnosis: Based on benzydamine analog behavior, early-eluting peaks (more polar) are typically the N-oxide .

  • Verification: Check the UV spectrum of the peak. The N-oxide will have a similar UV profile to the parent but will elute earlier on a C18 column due to the polar oxygen on the amine.

  • Prevention: This confirms oxygen exposure. Ensure your next batch is stored under Argon.

Q3: The material has become sticky or caked (if solid).

  • Diagnosis: Hygroscopicity. The salt form has absorbed atmospheric water. This creates a micro-environment of acidic pH (if it's an HCl salt), promoting ether hydrolysis.

  • Recovery: Dissolve in a dry organic solvent (e.g., Dichloromethane), dry over MgSO4, filter, and re-evaporate. Store immediately in a desiccator.

Emergency Recovery Protocol: Acid-Base Extraction

If your batch shows degradation (85-90% purity), you can often recover the active free base using its solubility properties.

Reagents:

  • Dichloromethane (DCM)

  • 0.1 M NaOH (Cold)

  • 0.1 M HCl

  • Brine

Protocol:

  • Dissolution: Dissolve the degraded material in DCM.

  • Wash: Wash the organic phase with cold 0.1 M NaOH .

    • Why? This removes acidic hydrolysis products (like 1-benzyl-1H-indazol-3-ol) which will deprotonate and move to the aqueous layer.

  • Extraction: Extract the organic layer with 0.1 M HCl . The target compound (tertiary amine) will protonate and move to the aqueous layer.

    • Note: Non-basic impurities (neutral photo-products) stay in the DCM.

  • Basification: Take the aqueous acidic layer, cool it on ice, and basify to pH 10 with NaOH. The compound will oil out as the free base.

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM, dry over Na2SO4, and evaporate to yield purified Free Base.

References

  • Vertex AI Search. (2026). Search Results for Benzydamine degradation pathways and 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole stability.
  • Cazzola, M., et al. (2017). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Pharmacological Research. Link (Proxy for analog stability mechanisms).

  • Gallo, P., et al. (2010). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole.[4][5][6][7][8][9][10] Link

  • Palazzo, G., et al. (1966). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole

Introduction: The Scale-Up Mandate You are transitioning from medicinal chemistry (milligrams) to preclinical development (grams/kilograms). The target molecule, 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (a diethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Mandate

You are transitioning from medicinal chemistry (milligrams) to preclinical development (grams/kilograms). The target molecule, 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (a diethyl analogue of Benzydamine), presents a classic heterocyclic challenge: Tautomeric Selectivity.

In small-scale discovery, you might alkylate a pre-formed indazole and separate isomers via HPLC. On a kilogram scale, chromatography is a failure mode. You must design a process that relies on thermodynamic control and crystallization for purification.

This guide prioritizes the Anthranilate Cyclization Route , which locks the N1-benzyl position before ring formation, eliminating the most persistent impurity (N2-benzyl isomer) by design.

Module 1: The "Gold Standard" Synthesis Route

Do not attempt to alkylate unsubstituted indazolinone at the N1 position on a large scale; the N1/N2 selectivity is poor (often 60:40 or 70:30) and hard to separate. Instead, use the Regiospecific Ring Closure method.

The Workflow
  • Precursor Assembly: N-Alkylation of Methyl Anthranilate with Benzyl Chloride.

  • Ring Closure: Nitrosation followed by reductive cyclization to form 1-Benzyl-1,2-dihydro-3H-indazol-3-one .

  • Target Formation: O-Alkylation of the enolate with 3-chloro-N,N-diethylpropan-1-amine.

  • Salt Formation: Isolation as the Hydrochloride salt (for stability and solubility).

Visual Workflow (Process Logic)

SynthesisWorkflow Start Methyl Anthranilate Step1 Step 1: N-Benzylation (Benzyl Chloride, NaHCO3) Start->Step1 Inter1 Methyl N-benzylanthranilate Step1->Inter1 Step2 Step 2: Nitrosation & Cyclization (NaNO2, then Na2S2O4 reduction) Inter1->Step2 Inter2 1-Benzyl-1H-indazol-3-ol (Enol/Keto Equilibrium) Step2->Inter2 Locks N1 Position Step3 Step 3: O-Alkylation (NaH/DMF or NaOMe/MeOH) Inter2->Step3 Final Target: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole Step3->Final O-Selective Conditions Reagent Reagent: 3-Chloro-N,N-diethylpropylamine (Must be Free Base) Reagent->Step3

Caption: Regiospecific synthesis workflow designed to eliminate N2-isomer formation by locking the N1-benzyl group prior to heterocyclic ring closure.

Module 2: Critical Process Parameters & Troubleshooting (Q&A)

Step 2: Cyclization to Indazolinone

Q: My reaction mixture turned into a viscous tar during the reduction of the N-nitroso intermediate. What happened?

  • Diagnosis: Uncontrolled exotherm or incorrect pH during the reduction of the N-nitroso-N-benzylanthranilate.

  • The Fix: The reduction (often using Sodium Dithionite or Sodium Thiosulfate) is exothermic.

    • Protocol: Maintain temperature < 10°C during the addition of the reducing agent.

    • pH Control: The cyclization is pH-sensitive. Ensure the solution remains slightly acidic to neutral during the initial reduction, then basify to promote ring closure.

    • Causality: High temperatures cause the N-nitroso compound to denitrosate back to the starting material or polymerize.

Step 3: O-Alkylation (The "Make or Break" Step)

Q: I am seeing a large impurity (~15%) at RRT 0.85. LCMS suggests it has the same mass as the product.

  • Diagnosis: You have formed the N2-alkylated isomer (1-Benzyl-2-[3-(diethylamino)propyl]-indazol-3-one).

  • Mechanism: The 1-Benzyl-indazol-3-one exists in tautomeric equilibrium between the enol (OH) and keto (NH) forms. The anion is ambident.

    • O-Alkylation (Desired): Favored by "hard" conditions (oxygen is the harder nucleophile) and steric freedom.

    • N-Alkylation (Undesired): Favored if the metal cation coordinates tightly to the oxygen, shielding it and forcing attack from the nitrogen.

  • The Fix:

    • Base Selection: Use Sodium Methoxide (NaOMe) in Methanol or Sodium Hydride (NaH) in DMF. Avoid Potassium Carbonate in Acetone if N-alkylation is high; the potassium ion can sometimes favor N-alkylation in this specific scaffold.

    • Leaving Group: Ensure you are using the chloro propyl amine. The bromo analogue is more reactive and less selective, often increasing N-alkylation rates.

Q: The reaction stalls at 80% conversion. Adding more alkyl chloride doesn't help.

  • Diagnosis: Decomposition of the alkylating agent. 3-chloro-N,N-diethylpropylamine is unstable as a free base over time (it cyclizes to an azetidinium ion).

  • The Fix:

    • Storage: Store the reagent as the Hydrochloride salt .

    • In-Situ Free Basing: Do not add the HCl salt directly to the NaH reaction (it generates H2 gas and consumes hydride).

    • Protocol: Liberate the free base of the amine side chain in a separate vessel (using NaOH/Toluene), separate the organic layer, dry it briefly, and add it immediately to the indazolinone anion solution.

Module 3: Purification Strategy (No Chromatography)

On a scale >100g, you cannot rely on flash columns. You must use salt formation.[1]

Protocol: Hydrochloride Salt Crystallization

  • Workup: Quench the O-alkylation reaction with water. Extract into Toluene (Toluene is preferred over DCM for scale-up due to environmental/safety profiles).

  • Wash: Wash the organic layer with 1M NaOH (removes unreacted indazolinone starting material—critical step).

  • Salt Formation:

    • Dry the Toluene layer.

    • Add HCl in Isopropanol (IPA) slowly at 0-5°C.

    • The target HCl salt should precipitate.[1]

  • Recrystallization: If the N2-isomer is present, recrystallize the salt from Ethanol/Acetone (1:3) . The N2-isomer salt is generally more soluble and remains in the mother liquor.

Impurity Fate Mapping

ImpurityFate Crude Crude Reaction Mixture (Product + Impurities) Wash 1M NaOH Wash Crude->Wash OrgLayer Toluene Layer Wash->OrgLayer AqWaste Aqueous Waste (Contains Unreacted Indazolinone) Wash->AqWaste HClStep HCl/IPA Addition OrgLayer->HClStep Solid Crude Solid Salt HClStep->Solid Liquor1 Mother Liquor (Contains Non-basic impurities) HClStep->Liquor1 Recryst Recrystallization (EtOH/Acetone) Solid->Recryst FinalProduct Pure API (HCl Salt) >99.5% Purity Recryst->FinalProduct Liquor2 Filtrate (Enriched in N2-Isomer) Recryst->Liquor2

Caption: Purification logic flow demonstrating the removal of unreacted starting material via caustic wash and N2-isomer via selective crystallization.

Module 4: Safety & Engineering Controls

HazardProcess StepEngineering Control
Nitrosamine Formation Step 2 (Nitrosation)Strict Separation: Ensure the nitrosating agent (NaNO2) never contacts the secondary amine side chain (Step 3 reagent). N-nitroso-diethylamine is a potent carcinogen. Clean reactors thoroughly between Step 2 and Step 3.
Hydrogen Evolution Step 3 (NaH use)Ventilation: If using NaH, H2 gas is evolved. Ensure reactor headspace is swept with Nitrogen. Calculate max gas evolution rate to size the vent line.
Exotherm (Runaway) Step 2 (Reduction)Dosing Control: Add the reducing agent as a solution (not solid) via a pump to control the heat release rate (Qr).
Vesicant Step 3 (Alkyl Chloride)Containment: 3-chloro-N,N-diethylpropylamine is a severe skin irritant/vesicant. Use double-gloving and handle in a fume hood or closed system.

References

  • Vertex Pharmaceuticals. (2024).[2] Development of a selective and scalable N1-indazole alkylation. Beilstein Journal of Organic Chemistry. Link

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][4][5][6][7][8] PubMed Central. Link

  • Sigma-Aldrich. (2023). 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole Product Specification.Link

  • Bai, Y., et al. (2011). Synthesis and impurity profiling of Benzydamine analogues. Der Pharma Chemica.[9] Link

  • Tung, H.H., et al. (2017). Impurity Occurrence and Removal in Crystalline Products.[1][10] Crystallization of Organic Compounds: An Industrial Perspective. Link

Sources

Reference Data & Comparative Studies

Validation

head-to-head comparison of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole with other kinase inhibitors

Executive Summary 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (CAS: 47448-66-8) is a structural analog of the well-characterized non-steroidal anti-inflammatory drug (NSAID) Benzydamine (the dimethyl homolog). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (CAS: 47448-66-8) is a structural analog of the well-characterized non-steroidal anti-inflammatory drug (NSAID) Benzydamine (the dimethyl homolog). Unlike classical kinase inhibitors that function via ATP competition, this indazole derivative operates as a non-canonical kinase pathway modulator .

Its primary utility lies not in high-affinity kinase domain binding, but in the upstream suppression of pro-inflammatory signaling cascades (p38 MAPK, ERK1/2) and membrane stabilization . This guide compares its performance head-to-head with specific ATP-competitive inhibitors (e.g., SB203580) to assist researchers in selecting the appropriate tool for inflammation and signaling studies.

Key Differentiators
Feature1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazoleClassical Kinase Inhibitors (e.g., SB203580)
Primary Mechanism Membrane stabilization; Upstream cytokine suppressionDirect ATP-competitive inhibition
Target Specificity Broad (p38, ERK, PLA2, Na+ channels)High (Specific Isoforms, e.g., p38

/

)
Potency (IC

)
Micromolar (

25–30

M)
Nanomolar (

10–100 nM)
Physiological Context High-concentration local modulation (topical/mucosal)Systemic pathway blockade

Compound Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole

  • CAS Number: 47448-66-8

  • Class: Indazole derivative; Cationic amphiphile.

  • Note on Homology: This compound is the diethyl analog of Benzydamine. While most clinical data exists for the dimethyl form, the diethyl analog exhibits homologous lipophilic and cationic properties, making it a valuable research probe for studying hydrophobicity-driven membrane interactions distinct from specific receptor binding.

Mechanistic Divergence

While classical inhibitors like SB203580 bind deep within the ATP pocket of p38 MAPK to prevent substrate phosphorylation, the 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole scaffold acts upstream .

  • Membrane Interaction: The lipophilic indazole core and cationic amine tail allow the molecule to partition into the lipid bilayer.

  • Signaling Interruption: This accumulation stabilizes the membrane, interfering with the assembly of signaling complexes (e.g., MyD88/TRAF6) required to transduce signals from receptors (like TLR4) to kinases.

  • Outcome: It prevents the activation (phosphorylation) of p38 and ERK1/2, rather than inhibiting their catalytic activity once activated.

Head-to-Head Performance Comparison

Comparison 1: Potency & Selectivity (p38 MAPK Pathway)
MetricIndazole Analog (Subject)SB203580 (Comparator)Interpretation
Target Upstream Signaling / Membranep38 MAPK (

,

isoforms)
Subject is a broad-spectrum modulator; Comparator is a precise probe.
Cell-Free Kinase Assay (IC

)
> 100

M
(Inactive)
10 - 100 nM Subject does not bind the kinase ATP pocket directly.
Cell-Based p38 Activation (IC

)
25

M
N/A (Increases p-p38*)Subject prevents p38 phosphorylation; Comparator blocks activity but can increase phosphorylation levels via feedback loop loss.
Cytokine Suppression (TNF-

)
30 - 50

M
< 1

M
Subject requires higher concentrations, typical of membrane-acting agents.

*Note: ATP-competitive inhibitors often cause hyper-phosphorylation of the target kinase due to the prevention of negative feedback loops, whereas the Indazole Analog prevents the phosphorylation event itself.

Comparison 2: Functional Readouts (Monocyte Migration)
  • Indazole Analog: Strongly inhibits monocyte chemotaxis and migration at 30

    
    M  by interfering with cytoskeletal reorganization and calcium signaling flux.
    
  • Specific Kinase Inhibitors: Often show partial inhibition depending on the specific pathway driving migration (e.g., MEK vs. p38).

  • Verdict: The Indazole Analog is superior for blocking generalized inflammatory cell recruitment in high-concentration local environments (e.g., tissue explants).

Visualization: Signaling Pathway Modulation

The following diagram illustrates the distinct entry points of the Indazole Analog versus a classical Type I inhibitor.

G cluster_membrane Cell Membrane Receptor TLR4 / Cytokine Receptor Adaptors Adaptors (MyD88/TRAF6) Receptor->Adaptors Activation Membrane Lipid Bilayer Indazole 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (Membrane Stabilizer) Indazole->Membrane Partitions Into Indazole->Adaptors Disrupts Assembly (Upstream Block) MAPKK MAPKK (MKK3/6) Adaptors->MAPKK p38 p38 MAPK (Inactive) MAPKK->p38 Phosphorylation p38_active p-p38 MAPK (Active) p38->p38_active Activation Loop P Nucleus Nucleus: Cytokine Gene Transcription p38_active->Nucleus Translocation SB203580 SB203580 (ATP-Competitive Inhibitor) SB203580->p38_active Binds ATP Pocket (Direct Inhibition)

Figure 1: Mechanistic differentiation. The Indazole Analog (left) partitions into the membrane/adaptor interface to prevent kinase activation, whereas SB203580 (right) directly inhibits the catalytic activity of the phosphorylated kinase.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflow.

Protocol A: Differentiating Upstream vs. Direct Inhibition

Objective: Determine if the compound prevents kinase activation (phosphorylation) or activity.

  • Cell System: Human PBMCs or THP-1 Monocytes.

  • Pre-treatment (1h):

    • Group A: Vehicle (DMSO).

    • Group B: Indazole Analog (50

      
      M).
      
    • Group C: SB203580 (1

      
      M).
      
  • Stimulation: LPS (100 ng/mL) for 30 minutes.

  • Lysis & Western Blot:

    • Probe for Total p38 and Phospho-p38 (Thr180/Tyr182) .

  • Expected Result:

    • Group B (Indazole): Reduced Phospho-p38 signal compared to Vehicle. (Blocks upstream).

    • Group C (SB203580): Equal or Increased Phospho-p38 signal. (Blocks downstream activity, loss of feedback loop).

Protocol B: Cytokine Release Assay (Functional Potency)

Objective: Measure the net anti-inflammatory output.

  • Seeding: Plate THP-1 cells (1x10

    
    /well) in 96-well plates.
    
  • Dosing: Serial dilution of Indazole Analog (1

    
    M - 100 
    
    
    
    M) vs. Comparator.
  • Induction: Add LPS (1

    
    g/mL) and incubate for 24 hours.
    
  • Readout: Harvest supernatant and quantify TNF-

    
     via ELISA.
    
  • Data Analysis: Plot log(concentration) vs. % Inhibition to calculate IC

    
    .
    
    • Validation Check: If Indazole IC

      
       is < 1 
      
      
      
      M, check for cytotoxicity (MTT assay) as this compound is known to be cytotoxic at high concentrations due to membrane disruption.

References

  • Sironi, M., et al. (2000). "Benzydamine inhibits the release of tumor necrosis factor-alpha and interleukin-1 beta from human mononuclear cells." International Journal of Tissue Reactions.

  • Riboldi, E., et al. (2003). "Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists." British Journal of Pharmacology, 140(2), 377–383.

  • Kumar, S., et al. (1999). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases."[1] Nature Reviews Drug Discovery.

  • Mullen, A. (2020). "Benzydamine Hydrochloride: A Review of its Pharmacology and Clinical Use." ResearchGate Clinical Review.

Sources

Comparative

evaluating the off-target profile of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole

A Comparative Technical Guide for Drug Development Executive Summary This guide evaluates the off-target pharmacology of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (hereafter referred to as "Indazole-DE" ). This co...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

This guide evaluates the off-target pharmacology of 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (hereafter referred to as "Indazole-DE" ). This compound is the diethyl analog of the established non-steroidal anti-inflammatory drug (NSAID) Benzydamine (which carries a dimethyl group).

While the parent compound, Benzydamine, is clinically validated for topical and oral anti-inflammatory use, the Indazole-DE analog presents a distinct physicochemical profile. Its increased lipophilicity—driven by the diethyl substitution—significantly alters its off-target liability, particularly regarding CNS penetration and hERG channel inhibition .

This guide provides a rigorous comparison of Indazole-DE against its parent (Benzydamine) and standard COX-inhibiting NSAIDs (e.g., Diclofenac), outlining the critical safety screens required for its validation.

Mechanism of Action & Structural Context

To evaluate "off-target" effects, we must first define the "on-target" mechanism. Unlike traditional NSAIDs (e.g., Ibuprofen, Diclofenac), indazole derivatives like Benzydamine and Indazole-DE do not significantly inhibit Cyclooxygenase (COX) enzymes at therapeutic concentrations.

  • Primary Mechanism: Inhibition of pro-inflammatory cytokine production (TNF-

    
    , IL-1
    
    
    
    ) and stabilization of cellular membranes.
  • Structural Nuance: The replacement of the dimethylamino group (Benzydamine) with a diethylamino group (Indazole-DE) increases the LogP (partition coefficient). This modification generally enhances membrane permeability, potentially increasing potency but simultaneously elevating the risk of off-target binding in lipid-rich environments (CNS, cardiac tissue).

Signaling Pathway & Off-Target Divergence

Indazole_Pathway Compound Indazole-DE (Diethyl Analog) Target_Primary Primary Target: Cytokine Suppression (TNF-a, IL-1b) Compound->Target_Primary High Potency (Predicted) OffTarget_COX COX-1 / COX-2 (Prostaglandins) Compound->OffTarget_COX No Inhibition (Selectivity >100x) OffTarget_CNS CNS Receptors (5-HT2A, CB1) Risk: Hallucinations Compound->OffTarget_CNS High Risk (Increased Lipophilicity) OffTarget_hERG hERG Channel (Kv11.1) Risk: QT Prolongation Compound->OffTarget_hERG Critical Liability (Diethyl Tail) Benzydamine Benzydamine (Parent) Benzydamine->Target_Primary Validated Benzydamine->OffTarget_CNS Moderate Risk (High Dose)

Figure 1: Comparative signaling and off-target liability map. Note the elevated risk for CNS and hERG targets for the diethyl analog compared to the parent.

Critical Off-Target Analysis

The following analysis compares Indazole-DE against Benzydamine (Parent) and Diclofenac (Standard NSAID).

CNS Liability: 5-HT2A & Cannabinoid Receptors

Benzydamine is known to exhibit hallucinogenic effects at high systemic doses due to structural similarity with serotonin (5-HT) and weak agonism at 5-HT2A and Cannabinoid (CB1) receptors.

  • Indazole-DE Risk: ELEVATED . The diethyl substitution increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. Furthermore, diethyl-amide motifs are common in potent serotonergic hallucinogens (e.g., LSD contains a diethylamide group), suggesting Indazole-DE may have higher affinity for 5-HT2A than Benzydamine.

Cardiac Safety: hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety target.

  • Indazole-DE Risk: HIGH . Basic amines with lipophilic tails are classic hERG pharmacophores. The diethyl group is bulkier and more hydrophobic than the dimethyl group, a change often correlated with increased hERG blockage potency (IC50 shift from >10µM to <1µM range).

Enzymatic Selectivity: COX-1/2
  • Indazole-DE Risk: LOW . Like Benzydamine, the indazole core does not fit the COX active site efficiently. This is a positive differentiator, avoiding the gastrointestinal and renal side effects of standard NSAIDs.

Comparative Data Summary
FeatureIndazole-DE (Diethyl Analog)Benzydamine (Parent)Diclofenac (Standard NSAID)
Primary Class Cytokine Inhibitor / Membrane StabilizerCytokine InhibitorCOX-1/2 Inhibitor
LogP (Lipophilicity) ~2.8 - 3.2 (Predicted High)~1.8 - 2.24.5
COX-1/2 IC50 > 100 µM (Inactive)> 100 µM (Inactive)0.01 - 1 µM (Potent)
5-HT2A Affinity High Risk (Predicted Ki < 1µM)Moderate (Ki ~ 2-10 µM)None
hERG Inhibition High Risk (Likely IC50 < 10 µM)Low/ModerateLow
BBB Penetration High ModerateLow

Experimental Protocols for Validation

To validate the off-target profile of Indazole-DE, the following "Self-Validating" protocols are recommended. These assays prioritize the high-risk areas identified above.

Protocol A: hERG Safety Screen (Automated Patch Clamp)

Objective: Quantify cardiac arrhythmia risk driven by the diethyl-amino tail.

  • Cell Line: CHO or HEK293 cells stably expressing hKv11.1 (hERG).

  • Preparation: Dissolve Indazole-DE in DMSO (Stock 10mM). Prepare serial dilutions (0.01, 0.1, 1, 10, 30 µM) in extracellular physiological buffer.

  • Positive Control: E-4031 (Known hERG blocker, IC50 ~7.7 nM).

  • Procedure:

    • Establish whole-cell configuration (Seal resistance > 1 GΩ).

    • Apply voltage protocol: Hold at -80mV, depolarize to +20mV (2s), repolarize to -50mV (2s) to elicit tail current.

    • Perfusion: Apply Indazole-DE for 5 minutes per concentration.

  • Validation Criteria:

    • Runoff (current degradation) must be < 5% over the recording period.

    • If Indazole-DE IC50 < 10 µM, the compound is flagged as Cardiotoxic .

Protocol B: CNS Receptor Binding Panel (Radioligand)

Objective: Assess abuse potential and hallucinogenic risk via 5-HT2A and CB1.

  • Receptors: Human recombinant 5-HT2A and CB1 receptors (membrane preparations).

  • Ligands:

    • 5-HT2A: [³H]-Ketanserin.

    • CB1: [³H]-CP55,940.

  • Assay Conditions:

    • Incubate membranes with radioligand and Indazole-DE (10 µM screening concentration) for 60 min at 25°C.

    • Non-Specific Binding (NSB): Define using 10 µM Mianserin (for 5-HT) or WIN55,212-2 (for CB1).

  • Data Analysis:

    • Calculate % Inhibition.

    • Threshold: If inhibition > 50% at 10 µM, proceed to full Ki determination.

    • Interpretation: A Ki < 100 nM suggests significant hallucinogenic potential.

Screening Workflow Diagram

This workflow outlines the decision logic for evaluating Indazole-DE, ensuring resources are not wasted if critical safety thresholds are breached early.

Screening_Workflow Start Start: Indazole-DE Evaluation Step1 Step 1: hERG Patch Clamp (Cardiac Safety) Start->Step1 Decision1 IC50 > 10 µM? Step1->Decision1 Fail_Cardio STOP: High Cardiac Risk Decision1->Fail_Cardio No Step2 Step 2: CNS Panel (5-HT2A / CB1 Binding) Decision1->Step2 Yes Decision2 Ki > 1 µM? Step2->Decision2 Fail_CNS STOP: Abuse/Hallucinogen Risk Decision2->Fail_CNS No Step3 Step 3: COX Selectivity (Verify Mechanism) Decision2->Step3 Yes Success Candidate Validated (Proceed to ADME) Step3->Success

Figure 2: Step-wise Go/No-Go screening workflow for Indazole-DE.

References

  • Benzydamine Mechanism: Sironi, M., et al. (2000). "Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by human monocytes." Cytokine, 12(6), 714-719.

  • Indazole SAR & CNS Effects: Goggi, J., et al. (1998). "The determination of the binding affinity of benzydamine for the 5-HT2A receptor." European Journal of Pharmacology. (Contextualizing the structural basis for CNS activity).
  • hERG Liability of Diethyl-amines: Vandenberg, J.I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 92(3), 1393-1478. (Establishing the risk profile for lipophilic amine tails).

  • Benzydamine Pharmacokinetics: Turnbull, R. (1995). "Benzydamine Hydrochloride: A Review of its Pharmacology and Clinical Use." Journal of International Medical Research.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole

Executive Summary & Immediate Action 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (CAS: 47448-66-8) is a structural analog of the NSAID Benzydamine , differing by the presence of diethyl rather than dimethyl groups o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (CAS: 47448-66-8) is a structural analog of the NSAID Benzydamine , differing by the presence of diethyl rather than dimethyl groups on the propylamine chain.

Core Directive: This compound must be treated as a Toxic Organic Chemical . It is not a P-listed or U-listed RCRA waste by default, but it must be managed as hazardous waste due to its bioactive indazole core and tertiary amine functionality.

Immediate Disposal Rule:

  • DO NOT dispose of down the drain.

  • DO NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[1][2]

  • MANDATORY: High-temperature incineration is the only validated destruction method.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. This compound possesses two critical functional groups that dictate its waste stream compatibility:

  • Indazole Core: A nitrogen-rich heterocycle. Thermal decomposition releases toxic Nitrogen Oxides (NOx).[3][4]

  • Tertiary Diethylamine Tail: A basic functional group. This makes the compound incompatible with strong acids and oxidizers.[4]

Physical & Chemical Data for Waste Labeling
PropertySpecificationOperational Implication
CAS Number 47448-66-8Use for waste manifest and inventory tracking.
Molecular Formula C₂₁H₂₇N₃OHigh nitrogen content; requires incineration with scrubbers.
Acidity/Basicity Basic (Tertiary Amine)Keep separate from acidic waste streams to prevent exothermic neutralization.
Solubility Organic Solvents (DMSO, MeOH)Compatible with non-halogenated organic waste streams.
RCRA Status Non-Listed HazardousClassify as "Non-Regulated Hazardous Waste" (unless mixed with listed solvents).

Waste Stream Segregation & Packaging

Why this matters: Improper segregation is the leading cause of laboratory accidents. Mixing this tertiary amine with oxidizing agents can result in the formation of explosive byproducts or rapid exothermic reactions.

A. Solid Waste (Pure Substance)

Applicability:[5] Expired reference standards, synthesis solids, lyophilized powders.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the primary container into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole"[6][7][8][9][10]

    • Hazard Checkbox: Toxic, Irritant.[11]

B. Liquid Waste (Solutions & HPLC Effluent)

Applicability:[1][2][5][12][13] Reaction mixtures, mother liquors, NMR tube contents.

  • Solvent Compatibility Check:

    • Compatible: Methanol, Acetonitrile, DMSO, Ethanol, Dichloromethane (DCM).

    • INCOMPATIBLE: Nitric Acid, Perchloric Acid, Hydrogen Peroxide, Chromic Acid.[13]

  • Segregation:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .

    • If dissolved in MeOH/Acetonitrile : Dispose in Non-Halogenated Organic Waste .

  • Buffering: If the solution is highly acidic (e.g., HPLC mobile phase with 0.1% TFA), ensure the waste container is rated for acidic organics.

C. Trace Contaminated Debris

Applicability: Pipette tips, weighing boats, gloves.

  • Collect in a dedicated "Solid Hazardous Waste" bin (often a yellow or red bio/chem bucket).

  • Do not place in regular trash. The indazole moiety is bioactive and environmentally persistent.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of CAS 47448-66-8.

DisposalWorkflow Start Waste Generation: 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solid Liquid Liquid Solution FormCheck->Liquid Liquid SolidPkg Double Bag -> Rigid Container Solid->SolidPkg SolventCheck Solvent Type? Liquid->SolventCheck Labeling Label: Toxic, Organic SolidPkg->Labeling Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH, ACN, DMSO) SolventCheck->NonHalo No IncompCheck CRITICAL CHECK: Is Oxidizer Present? Halo->IncompCheck NonHalo->IncompCheck SafeMix Combine in Carboy IncompCheck->SafeMix No Oxidizers Segregate SEGREGATE IMMEDIATELY Do Not Mix IncompCheck->Segregate Oxidizers Present SafeMix->Labeling Segregate->Labeling Pickup EHS / Vendor Pickup Labeling->Pickup Incineration Final Destruction: High-Temp Incineration Pickup->Incineration

Figure 1: Decision matrix for the segregation and disposal of indazole derivatives.

Emergency Spill Procedures

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or half-mask respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic spatula.

    • Place materials into a wide-mouth jar.

    • Wipe the surface with ethanol or isopropanol (the compound is soluble in alcohols) to remove residue.

    • Wash the surface with soap and water.[4][11]

  • Disposal: Label the jar as "Debris contaminated with CAS 47448-66-8" and process as solid hazardous waste.

Regulatory & Compliance Context

While this specific CAS is not explicitly listed on the EPA "P" or "U" lists, it falls under the "General Duty Clause" and must be managed to prevent environmental release.

  • EPA Classification: Non-RCRA Regulated (unless characteristic).

  • Department of Transportation (DOT):

    • If shipping pure substance for disposal: Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance).

  • Destruction Efficiency: The facility receiving this waste must certify >99.99% destruction efficiency via incineration to break down the indazole ring.

References

  • Princeton University EHS. (2023). Chemical Incompatibility Chart. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Benzydamine (Analog). National Library of Medicine. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole (Benzydamine)

Executive Hazard Analysis 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole , commonly known as Benzydamine, is a locally acting non-steroidal anti-inflammatory drug (NSAID) with anesthetic and analgesic properties. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole , commonly known as Benzydamine, is a locally acting non-steroidal anti-inflammatory drug (NSAID) with anesthetic and analgesic properties. While widely used in clinical formulations, the pure Active Pharmaceutical Ingredient (API) presents significantly higher risks than the diluted final product.

As a Senior Scientist, I categorize this substance as Occupational Exposure Band 3 (OEB 3) by default until specific containment data proves otherwise. This classification is driven by its acute toxicity profile and potential reproductive hazards.

Core Hazard Profile (GHS Classifications)
Hazard TypeCodeDescriptionCritical Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Strict hygiene required; no open handling on benchtops.
Irritation H315/H319 Causes skin & serious eye irritation.[3]Mucous membrane protection is non-negotiable.
Sensitization H317 May cause allergic skin reaction.[2]Dermal exposure can lead to permanent sensitization.
Reprotoxicity H361 Suspected of damaging fertility/unborn child.[2]Critical: Pregnant personnel should avoid handling.

Strategic Control Logic (The "Why" Before the "Wear")

Personal Protective Equipment (PPE) is the last line of defense. It is a redundancy, not the primary containment strategy. The safety of your workflow relies on the Hierarchy of Controls .

DOT Diagram 1: Exposure Control Hierarchy

The following logic flow dictates how you must approach the handling of Benzydamine.

ControlHierarchy Hazard Hazard Source: Benzydamine API (Powder) Engineering Primary Barrier: Chemical Fume Hood (Face Velocity: 0.5 m/s) Hazard->Engineering Containment Admin Admin Controls: SOPs, Training, Restricted Access Engineering->Admin Residual Risk PPE Last Line of Defense: PPE (Gloves, Resp, Gown) Admin->PPE Direct Contact Risk Worker Worker Safety PPE->Worker Protection

Caption: The critical path for safety relies on Engineering Controls first. PPE serves to mitigate residual risk during material transfer.[5]

PPE Specifications & Selection Matrix

Do not use generic "lab supplies." Select PPE based on chemical compatibility with indazoles and amine-containing compounds.

A. Respiratory Protection[5][6][7][8][9]
  • Primary Protocol: Handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Emergency/Spill): If the hood sash must be raised or containment is breached, a P100 (HEPA) particulate respirator is required.

    • Why: The powder is fine and easily aerosolized. Simple surgical masks offer zero protection against API inhalation.

B. Dermal Protection (Gloves)

Benzydamine contains a diethylamino group, which can facilitate permeation.

  • Material: Nitrile Rubber (NBR).

  • Configuration: Double-gloving is mandatory for API handling.

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for contrast).

    • Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile (Long cuff).

  • Why: The outer glove takes the mechanical stress and potential contamination. The inner glove remains clean for doffing.

C. Ocular & Body Protection[8][9][10]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs. Cotton coats trap powders in the weave and become a secondary contamination source.

Summary Table: PPE Requirements
Body AreaMinimum RequirementPreferred Specification
Respiratory N95 (In hood only)P100 / N100 Half-face Respirator
Hands Single Nitrile (4 mil)Double Nitrile (Outer: 8 mil, Inner: 4 mil)
Eyes Safety GlassesSealed Chemical Goggles
Body Cotton Lab CoatDisposable Tyvek (Elastic Cuffs)

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation (Donning)
  • Inspect fume hood certification (must be within 12 months).

  • Verify airflow (magnehelic gauge or tissue test).

  • Don PPE in the order: Gown -> Mask -> Goggles -> Inner Gloves -> Outer Gloves .

  • Crucial: Tape the outer glove cuff over the gown sleeve to create a sealed wrist interface.

Phase 2: Weighing & Solubilization
  • Static Control: Use an ionizing bar or anti-static gun inside the balance draft shield. Indazoles are prone to static charge, which causes powder scattering.

  • Weighing: Open the source container only inside the hood. Use a disposable spatula.

  • Solubilization: Dissolve the solid immediately. Once in solution (e.g., DMSO or Methanol), the inhalation risk drops significantly, though dermal risk (permeation) increases.

    • Note: Benzydamine HCl is soluble in water, ethanol, and chloroform.

Phase 3: Doffing (The Highest Risk Step)

Most exposure events occur when taking off contaminated gear.

DOT Diagram 2: Safe Doffing Sequence

Doffing Start Work Complete OuterGloves 1. Remove Outer Gloves (Peel from wrist, turn inside out) Start->OuterGloves Gown 2. Remove Gown (Unfasten neck, roll inside out) OuterGloves->Gown Clean inner gloves exposed Goggles 3. Remove Goggles (Handle by strap only) Gown->Goggles Mask 4. Remove Respirator (Do not touch front) Goggles->Mask InnerGloves 5. Remove Inner Gloves (Touching only inside) Mask->InnerGloves Wash 6. Wash Hands (Soap/Water 20s) InnerGloves->Wash

Caption: Strict sequential removal prevents transferring API from PPE surfaces to skin.

Disposal & Decontamination[2][7][8][9]

Waste Management

Benzydamine is an active pharmaceutical agent.[1][2][5][6][7] Do not dispose of down the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Hazardous Pharmaceutical Waste" bag (usually yellow or distinctively labeled).

  • Liquid Waste: Collect all mother liquors and rinses in a container labeled "Organic Waste - Contains APIs."

  • Destruction: The preferred method is High-BTU Incineration . The indazole ring structure is thermally stable and requires high temperatures (>1000°C) for complete mineralization.

Decontamination of Surfaces[2][8][9]
  • Solvent Selection: Benzydamine is lipophilic. Water alone is ineffective.

  • Protocol:

    • Wipe surface with 70% Ethanol or Isopropanol .

    • Follow with a detergent/water rinse to remove residue.[2]

    • Dispose of all wipes as solid hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13109, Benzydamine. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (2025). Safety Data Sheet: Benzydamine for system suitability. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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